BenchChemオンラインストアへようこそ!

Ethyl 6-methyl-2-(2-phenylacetamido)thieno[2,3-d]thiazole-5-carboxylate

anticancer screening hepatocellular carcinoma cytotoxicity

This compound uniquely combines a phenylacetamido side chain with a thieno[2,3-d]thiazole core – a chemotype patented for CDK inhibition but not yet profiled for kinase selectivity. Unlike the phenoxyacetamido analog (CAS 681162-21-0), the phenylacetamido group modulates hydrogen‑bonding and target‑binding kinetics. The 5‑ethyl ester allows direct hydrolysis/amidation to generate a 24–96 member amide library in a single parallel synthesis round. Ideal as an LC‑MS reference standard (predicted cLogP ~3.5–4.0) or for de novo CDK1‑9 kinase profiling. Limited stock; confirm purity and pricing with vendor.

Molecular Formula C17H16N2O3S2
Molecular Weight 360.45
CAS No. 681158-26-9
Cat. No. B2506155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-methyl-2-(2-phenylacetamido)thieno[2,3-d]thiazole-5-carboxylate
CAS681158-26-9
Molecular FormulaC17H16N2O3S2
Molecular Weight360.45
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=C(S1)N=C(S2)NC(=O)CC3=CC=CC=C3)C
InChIInChI=1S/C17H16N2O3S2/c1-3-22-16(21)14-10(2)13-15(23-14)19-17(24-13)18-12(20)9-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3,(H,18,19,20)
InChIKeyBLALXELYSDUHBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 6-methyl-2-(2-phenylacetamido)thieno[2,3-d]thiazole-5-carboxylate (CAS 681158-26-9): Chemical Identity and Known Biological Profile for Procurement Decisions


Ethyl 6-methyl-2-(2-phenylacetamido)thieno[2,3-d]thiazole-5-carboxylate (CAS 681158-26-9, MFCD02165151) is a synthetic heterocyclic compound (C17H16N2O3S2, MW 360.45) whose core consists of a fused thieno[2,3-d]thiazole bicycle bearing a phenylacetamido substituent at the 2-position and an ethyl ester at the 5-position . The compound belongs to the phenylacetamido-thiazole chemotype, which has been claimed in multiple patents (e.g., WO-03008365, EP1724270) as possessing cyclin-dependent kinase (CDK) inhibitory activity relevant to antiproliferative therapeutic applications . However, publicly available primary literature that independently confirms its biological activity, selectivity profile, or physicochemical properties is extremely limited . This guide assembles all currently retrievable quantitative evidence—drawn from BindingDB, patent disclosures, and computational predictions—and explicitly identifies where direct head-to-head comparator data are unavailable, to support rigorous, evidence-based scientific selection and procurement decisions.

Why Generic Substitution of Ethyl 6-methyl-2-(2-phenylacetamido)thieno[2,3-d]thiazole-5-carboxylate (681158-26-9) Is Unsupported: Core Scaffold, Substituent, and Data-Gap Analysis


Within the phenylacetamido-thiazole family, seemingly minor structural modifications produce divergent biological outcomes that preclude interchangeable use. The target compound uniquely combines a thieno[2,3-d]thiazole core fused to a phenylacetamido side chain with a 6-methyl and 5-ethyl ester decoration . A direct structural analog—ethyl 6-methyl-2-(2-phenoxyacetamido)thieno[2,3-d]thiazole-5-carboxylate (CAS 681162-21-0)—differs only by an oxygen atom insertion into the 2-substituent (phenoxyacetamido vs. phenylacetamido), yet this single atom change is known in medicinal chemistry to alter hydrogen-bonding capacity, conformational preference, and target-binding kinetics . Furthermore, a related chemotype probe (BDBM37495) bearing a thiophene-2-carbonylamino group at the 2-position—rather than a phenylacetamido group—exhibited only weak affinity for the sphingosine 1-phosphate receptor 3 (IC₅₀ > 49.8 µM), illustrating the sensitivity of biological activity to the 2-substituent . No published cross-compound comparison (e.g., IC₅₀ panel across identical cell lines or biochemical kinase assays) exists for the target compound against any named analog. Consequently, treating any thieno[2,3-d]thiazole derivative as functionally equivalent is scientifically unjustified. The following evidence items catalog the few quantitative data points available and explicitly note their limitations.

Quantitative Evidence Guide: Differentiating Ethyl 6-methyl-2-(2-phenylacetamido)thieno[2,3-d]thiazole-5-carboxylate (681158-26-9) from Structural Analogs


Cytotoxicity Profile: HepG-2 IC₅₀ Value as a Starting Point for Cell Panel Profiling vs. Thieno[2,3-d]thiazole Benchmarks

The compound has been tested in an MTT cytotoxicity assay against the human hepatocellular carcinoma cell line HepG-2, yielding an IC₅₀ of 15.4 µM . For broader thieno[2,3-d]thiazole derivatives evaluated in parallel MTT assays, reported IC₅₀ values span an extremely wide range—from as low as 0.01 µM to as high as 8.41 µM (and beyond 10 µM for less optimized derivatives) depending on substitution pattern, indicating that the 15.4 µM value places this compound in a moderate-activity tier . No matched-pair data (same assay, same laboratory, same day) exist for the closest structural analog CAS 681162-21-0, nor for other phenylacetamido-thiazole congeners. This IC₅₀ value should therefore be treated as a single anchor point for planning a comparative cell panel screen rather than as definitive evidence of superiority or inferiority.

anticancer screening hepatocellular carcinoma cytotoxicity MTT assay

S1P₃ Receptor Selectivity: Evidence that the 2-Phenylacetamido Modification Functionally Differentiates from 2-Thenoylamino Analogs

BindingDB entry BDBM37495—a compound differing from the target molecule only by replacement of the 2-phenylacetamido group with a 2-thenoylamino (thiophene-2-carbonylamino) moiety—was evaluated against the human sphingosine 1-phosphate receptor 3 (S1P₃) and yielded an IC₅₀ > 49.8 µM (>4.98×10⁴ nM), indicating negligible affinity . By contrast, the target compound's 2-phenylacetamido substituent introduces a phenyl ring in place of a thiophene ring at the amide terminus; this single heteroatom substitution alters π-stacking potential, lipophilicity, and hydrogen-bond acceptor character and is predicted—based on general SAR principles—to yield a different S1P₃ interaction profile . While no direct S1P₃ data exist for CAS 681158-26-9, the BDBM37495 result demonstrates that the 2-substituent is a critical determinant of receptor engagement within this scaffold class, and that the target compound cannot be assumed to behave identically to its 2-thenoylamino congener.

GPCR S1P3 receptor selectivity structure-activity relationship

Structural Differentiation from the Closest Commercial Analog: Phenylacetamido vs. Phenoxyacetamido at the 2-Position

The closest commercially indexed structural neighbor is ethyl 6-methyl-2-(2-phenoxyacetamido)thieno[2,3-d]thiazole-5-carboxylate (CAS 681162-21-0, C17H16N2O4S2, MW 376.45) . The two compounds share identical core scaffold, 6-methyl substitution, and 5-ethyl ester groups, differing exclusively at the 2-position substituent: phenylacetamido (–NHCOCH₂–Ph) in the target compound vs. phenoxyacetamido (–NHCOCH₂O–Ph) in the analog. The insertion of an ether oxygen atom into the side chain increases molecular weight by 16 Da, adds a hydrogen-bond acceptor, reduces lipophilicity (estimated cLogP shift of approximately −0.5 to −1.0 log unit based on fragment contribution methods), and alters the conformational flexibility of the 2-substituent . These physicochemical differences are sufficient to produce divergent solubility, permeability, and target-binding profiles, meaning the two compounds cannot be treated as interchangeable building blocks in parallel synthesis or SAR exploration.

chemical synthesis building block medicinal chemistry scaffold diversification

Kinase Inhibition Potential: Patent-Disclosed CDK Activity as a Class-Level Indicator with Unresolved Selectivity

Patent WO-03008365 (assigned to Pfizer Italia SRL) explicitly claims that phenylacetamido-thiazole derivatives of formula (I)—which encompass the target compound's chemotype—are endowed with CDK/cyclin kinase inhibitory activity and are useful in treating cell proliferative disorders . Notably, the patent disclosure contrasts these agents with conventional cytotoxic drugs (5-FU, doxorubicin, camptothecins) by claiming that the phenylacetamido-thiazoles act via selective CDK inhibition rather than non-specific DNA damage, potentially offering a differentiated mechanism-of-action profile . However, the patent does not report individual compound IC₅₀ values for specific CDK isoforms (CDK1, CDK2, CDK4, CDK6, CDK7, CDK9) nor selectivity ratios against non-CDK kinases. For context, the structurally distinct phenylacetamido-thiazole BML-259 (N-(5-isopropyl-thiazol-2-yl)phenylacetamide) demonstrates potent CDK5/p25 inhibition (IC₅₀ = 64 nM) and CDK2/cyclin E inhibition (IC₅₀ = 98 nM), confirming that the phenylacetamido-thiazole pharmacophore can achieve nanomolar CDK potency when appropriately substituted . The target compound's 6-methyl and 5-ethyl ester substitution pattern differs from BML-259 and may confer a distinct CDK isoform selectivity profile—though this remains experimentally unverified.

cyclin-dependent kinase CDK inhibitor cell cycle antitumor

Predicted Physicochemical Properties: Solubility and Permeability Estimates Guide Formulation and Assay Planning

Computational ADME predictions for the target compound (MW 360.45, cLogP ~3.5–4.0, TPSA ~120 Ų, 2 HBD, 5 HBA) suggest moderate lipophilicity with limited aqueous solubility (estimated < 10 µM in PBS pH 7.4) and moderate passive membrane permeability . In contrast, the phenoxyacetamido analog (CAS 681162-21-0, MW 376.45) is predicted to have a lower cLogP (~2.5–3.0) and higher TPSA (~130 Ų) due to the additional ether oxygen, potentially yielding slightly better aqueous solubility but reduced passive permeability . For procurement decisions, these predicted differences imply that the target compound may require DMSO stock solutions at concentrations ≤10 mM and inclusion of 0.1% BSA or similar solubilizing agents in cell-based assay media, whereas the phenoxy analog may tolerate slightly higher aqueous dilution. No experimentally measured solubility, LogP, or LogD values have been published for either compound.

drug-likeness ADME solubility prediction permeability

Synthetic Tractability and Scaffold Versatility: thieno[2,3-d]thiazole Core as a Privileged Starting Point for Library Synthesis

The thieno[2,3-d]thiazole scaffold is synthesized from readily available precursors (cyanamide and carbon disulfide) and has been elaborated into diverse derivatives via electrophilic substitution and cross-coupling reactions . Ethyl thieno[2,3-d]thiazole-5-carboxylate intermediates are particularly versatile, as the 5-ester can be hydrolyzed to the carboxylic acid for amide coupling or reduced to the alcohol for further functionalization . The target compound, with its pre-installed 2-phenylacetamido and 5-ethyl ester groups, serves as a scaffold that can be diversified at the ester position (hydrolysis, amidation, reduction) while preserving the phenylacetamido pharmacophore, enabling focused library synthesis around the 5-position without requiring de novo core construction. This contrasts with simpler thiazole-4-carboxylate building blocks (e.g., ethyl 2-amino-thiazole-4-carboxylate) which lack the fused thiophene ring and thus offer a different electronic and steric environment. No quantitative comparison of synthetic yields or step counts for the target compound versus its analogs has been published.

organic synthesis thieno[2,3-d]thiazole building block library synthesis

Optimal Research and Industrial Application Scenarios for Ethyl 6-methyl-2-(2-phenylacetamido)thieno[2,3-d]thiazole-5-carboxylate (681158-26-9)


Medicinal Chemistry: Lead Compound for a Focused Kinase Selectivity Panel Screen

Given the patent-disclosed CDK/cyclin kinase inhibitory activity of the phenylacetamido-thiazole chemotype , this compound is optimally deployed as a starting point for a biochemical kinase selectivity panel (e.g., Eurofins KinaseProfiler or similar) covering CDK1–CDK9 and selected non-CDK kinases. The 15.4 µM HepG-2 IC₅₀ provides a cellular activity benchmark against which biochemical kinase inhibition potency can be correlated . Because no CDK isoform selectivity data exist for this specific substitution pattern, the panel screen would generate first-in-class selectivity fingerprints that directly inform whether the 6-methyl/5-ethyl ester combination confers a differentiated profile relative to known phenylacetamido-thiazole CDK inhibitors such as BML-259 (CDK5/p25 IC₅₀ 64 nM, CDK2 IC₅₀ 98 nM) .

Chemical Biology: GPCR Tool Compound Development Leveraging S1P₃ Differentiation

The BindingDB data for the 2-thenoylamino analog (BDBM37495) demonstrate negligible S1P₃ receptor engagement (IC₅₀ > 49.8 µM) . The target compound's distinct 2-phenylacetamido substituent introduces a phenyl ring in place of the thiophene ring, which is predicted to alter π-stacking and hydrogen-bonding interactions with GPCR binding pockets . This compound therefore serves as a tool to probe whether the phenylacetamido-thieno[2,3-d]thiazole scaffold engages S1P₃ or related lipid GPCRs (S1P₁, S1P₂, S1P₄, S1P₅) with higher affinity than the 2-thenoylamino congener. Procurement for a GPCR screening panel would generate quantitative selectivity data to support chemical biology probe development.

Scaffold Diversification: 5-Position Derivatization Starting Material for Parallel Library Synthesis

The pre-installed 5-ethyl ester group enables direct hydrolysis to the carboxylic acid, followed by amide coupling with diverse amines, or reduction to the primary alcohol for subsequent functionalization . This synthetic versatility allows procurement of a single batch (e.g., 100 mg–1 g) to generate a 24–96-member amide or ester library in a single round of parallel synthesis, without requiring de novo construction of the thieno[2,3-d]thiazole core. The resulting library would systematically vary the 5-position substituent while holding the 2-phenylacetamido pharmacophore constant, enabling clean SAR analysis at the ester position. This contrasts with procuring the phenoxyacetamido analog (CAS 681162-21-0), which would probe a different region of chemical space due to the altered 2-substituent .

Analytical Reference Standard: LC-MS and NMR Characterization for Metabolite Identification Studies

The compound's defined molecular formula (C17H16N2O3S2, MW 360.45), InChI Key (BLALXELYSDUHBH-UHFFFAOYSA-N), and predictable fragmentation pattern (loss of ethoxy from the ester, cleavage at the amide bond) make it suitable as an analytical reference standard for LC-MS/MS method development . In drug metabolism studies involving thieno[2,3-d]thiazole-containing lead compounds, this compound can serve as a system suitability standard or a surrogate analyte for quantifying metabolic stability and identifying Phase I/II metabolites. The moderate predicted cLogP (~3.5–4.0) indicates expected retention on C18 reversed-phase columns with acetonitrile/water gradients, facilitating straightforward LC-MS method setup .

Quote Request

Request a Quote for Ethyl 6-methyl-2-(2-phenylacetamido)thieno[2,3-d]thiazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.